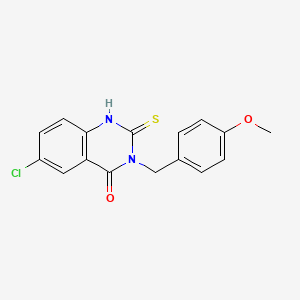

2-(3-((4-ethoxyphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-((4-ethoxyphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide, also known as ESI-09, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. ESI-09 has been shown to inhibit the activity of RAC1, a member of the Rho family of GTPases, which plays a crucial role in cell migration, proliferation, and survival.

Wissenschaftliche Forschungsanwendungen

Structural and Property Insights

Research into amide-containing isoquinoline derivatives, such as those structurally related to 2-(3-((4-ethoxyphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide, has provided valuable insights into their structural aspects and properties. Studies have shown that these compounds can form gels or crystalline solids upon treatment with various acids, and their crystal structures have been thoroughly investigated. Notably, these compounds exhibit enhanced fluorescence emission at lower wavelengths when forming host–guest complexes, a property that might be leveraged in fluorescence-based applications (Karmakar, Sarma, & Baruah, 2007).

Anticancer Potential

A significant area of research on sulfonamide derivatives, which are structurally related to 2-(3-((4-ethoxyphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide, has focused on their cytotoxic activities. Specifically, these compounds have been evaluated for their effectiveness against cancer cell lines, such as breast and colon cancer cells. Some derivatives have demonstrated potent cytotoxic effects, suggesting the potential of these compounds in anticancer therapy (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

Synthetic Pathways

The development of new synthetic routes for related compounds has been a focus of research, aiming to enhance efficiency and yield. For example, novel and practical synthetic approaches have been described for derivatives like N-(3-cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide, highlighting the importance of optimizing synthesis processes for these complex molecules (Wenpeng, Mao, Xie, Zhu, Zhang, Shen, & Sun, 2014).

Antimicrobial Activity

Another critical area of application for these compounds is their antimicrobial potential. Derivatives of 2-(3-((4-ethoxyphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide have been synthesized and evaluated for their in vitro antimicrobial activity against various bacteria and fungi. These studies have shown that some of these compounds possess significant inhibitory actions, indicating their potential use as antimicrobial agents (Vanparia, Patel, Dixit, & Dixit, 2013).

Anti-Inflammatory and Analgesic Activities

Research has also explored the analgesic and anti-inflammatory properties of quinazolinyl acetamide derivatives, revealing the potential therapeutic applications of these compounds. Some synthesized derivatives have shown potent activities in preclinical models, suggesting their utility in treating conditions associated with inflammation and pain (Alagarsamy, Solomon, Sulthana, Vijay, & Narendhar, 2015).

Eigenschaften

IUPAC Name |

2-[3-(4-ethoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O5S/c1-3-33-20-12-14-21(15-13-20)34(31,32)24-16-28(23-7-5-4-6-22(23)26(24)30)17-25(29)27-19-10-8-18(2)9-11-19/h4-16H,3,17H2,1-2H3,(H,27,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHBYEPIPISFUPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=C(C=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-((4-ethoxyphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Dimethyl-5-{[(1-phenylethyl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one (HCl)](/img/structure/B2414843.png)

![(5Z)-5-[[5-(3-Chlorophenyl)furan-2-yl]methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B2414852.png)

![2-[3-(Difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]butanoic acid](/img/structure/B2414858.png)

![N-cyclohexyl-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2414860.png)

![N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide](/img/structure/B2414861.png)